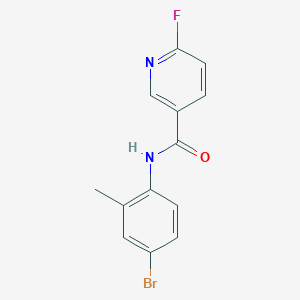

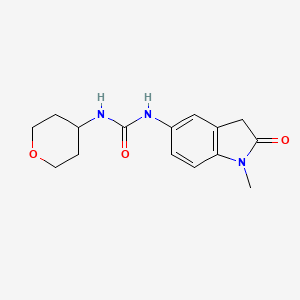

![molecular formula C17H20ClN3O2S B2404671 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052546-30-1](/img/structure/B2404671.png)

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

カタログ番号 B2404671

CAS番号:

1052546-30-1

分子量: 365.88

InChIキー: MBBMQWCPENHESY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an intermediate of Clopidogrel and Prasugrel . It has a molecular formula of C19H22N2O3S .

Synthesis Analysis

The synthesis of this compound involves conventional techniques . The process involves the use of 4-methylbenzenesulfonyl chloride and other reagents .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine ring, which is a seven-membered ring with one sulfur atom . The molecular weight is 358.455 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with other reagents .Physical And Chemical Properties Analysis

The compound has a boiling point of 75°C/0.5mmHg (lit.) and a density of 1.143±0.06 g/cm3 (Predicted) . It appears as a clear liquid and its color ranges from colorless to light yellow to light orange .科学的研究の応用

1. Antimicrobial Activities

- The compound has been involved in studies related to antimicrobial activities. For instance, a study by Gouda et al. (2010) synthesized derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which were evaluated as antimicrobial agents, showing promising results.

2. Synthesis of Novel Derivatives

- Research by Bakhite et al. (2005) focused on synthesizing novel pyrido and related derivatives, demonstrating the compound's utility in creating new chemical entities.

3. Formation of New Chemical Structures

- The compound has been used in studies to form new chemical structures like spiro compounds. For instance, Voskressensky et al. (2010) discussed the formation of spiro[benzothieno-3,4'-pyridines] by reacting with acetylene dicarboxylic ester.

4. Synthesis and Antimicrobial Activity of Derivatives

- Research like Zhuravel et al. (2005) highlights the synthesis and antimicrobial activity of specific derivatives, further emphasizing the compound's role in antimicrobial research.

5. Application in Molecular Docking Studies

- A study by Talupur et al. (2021) used the compound in molecular docking studies, which are essential for drug discovery and development processes.

6. Multicomponent Synthesis

- The compound's versatility in multicomponent synthesis is evident in research by Dyachenko et al. (2019), focusing on creating functionalized derivatives through condensation reactions.

7. Synthesis and Prognosis of Anti-inflammatory Activity

- Studies like the one by Chiriapkin et al. (2021) have explored the synthesis of derivatives and predicted their anti-inflammatory activities.

8. Anticonvulsant Activities

- The compound has been studied for its potential anticonvulsant activities, as noted in research by Ohkubo et al. (1996).

特性

IUPAC Name |

2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S.ClH/c1-11(21)19-17-15(16(18)22)13-7-8-20(10-14(13)23-17)9-12-5-3-2-4-6-12;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBMQWCPENHESY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)

![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)